
5-Chloro-2-nitroaniline
Overview
Description
5-Chloro-2-nitroaniline (C₆H₅ClN₂O₂, molecular weight 172.57 g/mol) is a halogenated aromatic compound featuring a nitro (–NO₂) group at the 2-position and a chloro (–Cl) substituent at the 5-position on the benzene ring . It is a versatile intermediate in organic synthesis, particularly for:
- Nonlinear optical (NLO) materials: Its crystalline form exhibits second harmonic generation (SHG) efficiency 20 times higher than urea, attributed to its non-centrosymmetric crystal structure (space group Pna2₁) .
- Agrochemicals: Intermediate for herbicides and growth-promoting agents via nucleophilic aromatic substitution (SNAr) reactions .
Key physical properties include a melting point of 125–129°C (decomposition) and solubility in polar aprotic solvents like DMF and THF .
Preparation Methods
Multi-Step Synthesis via Acylation, Nitrification, and Hydrolysis
Reaction Mechanism and Stepwise Procedure
The academic synthesis of 5-chloro-2-nitroaniline begins with 3-chloroaniline as the precursor. The process involves three sequential steps:
Acylation : 3-Chloroaniline undergoes acylation with formic acid in organic solvents such as iso-propyl ether, propyl ether, or benzene under reflux conditions (1–1.5 hours). This step forms 3-chloroacetanilide , an intermediate that protects the amine group during subsequent nitration .
Nitrification : The intermediate is treated with a mixture of nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O) at -5 to 10°C for 2–2.5 hours. This introduces a nitro group at the ortho position relative to the chlorine substituent, yielding 5-chloro-2-nitroacetanilide .
Hydrolysis : The nitroacetanilide intermediate is hydrolyzed using 20–25% sodium hydroxide (NaOH) under reflux (1–1.5 hours), cleaving the acetyl group to produce this compound. The final product is isolated via filtration and recrystallization from ethanol to achieve >98% purity .
Optimization and Challenges
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Solvent Selection : Benzene and iso-propyl ether are preferred for acylation due to their high boiling points and compatibility with formic acid .
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Temperature Control : Nitrification requires strict temperature control (-5 to 10°C) to prevent byproducts such as 3-chloro-4-nitroaniline .
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Yield and Purity : This method achieves yields of 70–75% with purity >98% after recrystallization .
Industrial-Scale Production via Nitration and High-Pressure Amination
Process Overview
An alternative industrial route employs m-dichlorobenzene as the starting material, bypassing the need for acylation :
Nitration : m-Dichlorobenzene is nitrated using a sulfuric acid (H₂SO₄) and nitric acid (HNO₃) mixture (mass ratio 2.5:1) at 45–55°C for 4–5 hours. This produces 2,4-dichloronitrobenzene with minimal isomer formation .
High-Pressure Amination : The dichloronitrobenzene is reacted with liquid ammonia (NH₃) in a high-pressure reactor at 140–150°C and 7.0–8.5 MPa for 5–6 hours. The ammonia selectively displaces the chlorine atom at the para position, yielding this compound. Post-reaction washing with water removes ammonium chloride (NH₄Cl), and the product is isolated via suction filtration .
Scalability and Efficiency
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Throughput : This method is suitable for batch production, with reactors capable of processing hundreds of kilograms per cycle .
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Yield : The process achieves >98% purity and 85–90% yield, outperforming laboratory-scale methods .
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Cost Considerations : Raw material costs are lower due to the use of m-dichlorobenzene instead of 3-chloroaniline .
Isomer Separation and Recrystallization Techniques
Challenges in Isomer Formation
Both synthesis routes produce 3-chloro-4-nitroaniline as a byproduct. Separation is critical, as the isomers have distinct physicochemical properties.
Extraction Method : The isomeric mixture is dissolved in chloroform (CHCl₃), where this compound exhibits higher solubility. Two successive extractions (80 mL each) recover >95% of the desired isomer .
Recrystallization : Ethanol is the solvent of choice for recrystallization, increasing purity to >99% and eliminating residual isomers .
Impact on Material Properties
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Crystallinity : Recrystallized this compound forms orthorhombic crystals (space group Pna2₁), which are non-centrosymmetric and exhibit second-harmonic generation (SHG) activity .
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Stability : The compound is light- and heat-sensitive, requiring storage in amber containers at <25°C .
Comparative Analysis of Preparation Methods
Parameter | Multi-Step Synthesis | Industrial Nitration-Amination |
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Starting Material | 3-Chloroaniline | m-Dichlorobenzene |
Reaction Steps | 3 (Acylation, Nitrification, Hydrolysis) | 2 (Nitration, Amination) |
Yield | 70–75% | 85–90% |
Purity After Isolation | >98% | >98% |
Scalability | Laboratory-scale | Industrial-scale |
Cost Efficiency | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-Chloro-2-aminobenzene.
Substitution: Various substituted anilines.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Pharmaceutical Research
Anticancer Applications
5-Chloro-2-nitroaniline is primarily recognized for its use as a building block in synthesizing novel anticancer agents. Specifically, it has been instrumental in creating analogues of sorafenib, a drug used to treat various cancers. These analogues incorporate a quinoxalinedione ring and an amide linker, demonstrating significant cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The cytotoxic effects of these compounds have been quantified with IC50 values ranging from 16 to 25 μM, indicating their potential effectiveness in cancer therapy .
Mechanism of Action
The synthesized compounds utilizing this compound exhibit their anticancer properties by targeting specific pathways involved in cancer cell proliferation. By inhibiting key oncogenic microRNAs (miRNAs), these compounds can disrupt the regulatory mechanisms that cancer cells exploit for growth and survival. For example, neomycin-bisbenzimidazole conjugates containing this compound have shown a binding affinity to oncogenic miR-27a, leading to reduced levels of mature miRNA and subsequent inhibition of cell proliferation .
Development of Inhibitors
HIV-1 Inhibition
In addition to its anticancer applications, this compound has been explored for its potential in developing inhibitors against HIV-1. Research indicates that derivatives of this compound can effectively inhibit HIV-1 replication with minimal cytotoxicity at nanomolar concentrations. These derivatives have been evaluated against reverse transcriptase enzymes associated with resistance to existing non-nucleoside inhibitors, showcasing the versatility of this compound in antiviral drug development .
Synthesis and Chemical Reactions
Synthetic Pathways
The preparation of this compound involves a multi-step synthesis process that includes acylation, nitrification, and hydrolysis. The initial step involves acylating 3-chloroaniline with formic acid in organic solvents, followed by nitrification using nitric acid and acetic anhydride to introduce the nitro group. Finally, hydrolysis with sodium hydroxide converts the nitro group to an amino group, yielding the desired compound .
Step | Reagents | Conditions |
---|---|---|
Acylation | 3-Chloroaniline + Formic Acid | Reflux in organic solvent |
Nitrification | Intermediate + HNO3 + Acetic Anhydride | -5 to 10°C |
Hydrolysis | Nitro Compound + NaOH | Reflux |
Safety Considerations
Handling this compound requires strict safety precautions due to its high toxicity. It poses significant risks if ingested or inhaled and can cause severe damage to internal organs upon prolonged exposure. Therefore, appropriate personal protective equipment (PPE) and adherence to safety protocols are essential when working with this compound .
Mechanism of Action
The mechanism by which 5-Chloro-2-nitroaniline exerts its effects involves targeting specific molecular pathways. In cancer research, it targets oncogenic microRNAs, which are crucial regulators of gene expression. By inhibiting these microRNAs, this compound can suppress cell proliferation and induce apoptosis in cancer cells . In the context of HIV-1 inhibition, it interferes with viral replication by targeting specific viral enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Optical Properties and SHG Efficiency
5-Chloro-2-nitroaniline demonstrates superior SHG performance compared to isomers and analogs due to its electron-withdrawing groups (–NO₂ and –Cl) enhancing molecular hyperpolarizability. A comparative SHG efficiency study (relative to urea) is summarized below:
The non-centrosymmetric crystal packing of this compound, confirmed by X-ray diffraction , contrasts with centrosymmetric arrangements in analogs like 5-chloro-4-nitroaniline, which lack SHG activity .
A. Nucleophilic Substitution with Amines
- This compound reacts with cyclic amines (e.g., piperidine, morpholine) in DMF/K₂CO₃ to yield substituted anilines (e.g., 5-morpholino-2-nitroaniline) with 79–83% yields .
- 5-Fluoro-2-nitroaniline exhibits lower reactivity under similar conditions due to the weaker leaving group ability of –F compared to –Cl .
B. O-Arylation Reactions
- This compound undergoes O-arylation with phenols (e.g., p-aminophenol) to form ether-linked intermediates for quinoxalinediones .
- 4-Bromo-2-chloroaniline shows slower reaction kinetics in analogous O-arylation due to steric hindrance from the –Br substituent .
Electronic and Steric Effects
Density functional theory (DFT) studies reveal:
- The –Cl group in this compound lowers the activation barrier for oxidative cyclization to benzofuroxan by stabilizing the transition state through electron withdrawal .
- In contrast, 2-nitroaniline (lacking –Cl) requires higher energy for similar reactions, resulting in lower yields .
Crystallographic and Structural Differences
X-ray crystallography highlights distinct molecular packing:
- This compound forms hydrogen-bonded chains via N–H···O interactions between –NH₂ and –NO₂ groups, promoting non-centrosymmetric alignment .
- 2-Chloro-5-nitroaniline (isomer) adopts a planar configuration but lacks efficient SHG due to weaker dipole alignment .
Biological Activity
5-Chloro-2-nitroaniline (C6H5ClN2O2) is a significant compound in medicinal chemistry, particularly noted for its applications in cancer therapy and as an inhibitor of HIV-1 replication. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The compound is synthesized through a multi-step process involving acylation, nitrification, and hydrolysis. The synthesis begins with the acylation of 3-chloroaniline with formic acid in organic solvents, followed by nitrification using nitric acid and acetic anhydride. The final step involves hydrolysis to convert the nitro group to an amino group, yielding this compound. This method allows for precise control over reaction conditions, ensuring high purity and yield of the product .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment through its ability to target oncogenic microRNAs (miRNAs). Specifically, neomycin-bisbenzimidazole conjugates containing this compound have been developed to bind to miR-27a, an oncogenic miRNA associated with various cancers.
- Binding Affinity : The binding constant (Ka) for these conjugates ranges from to .
- Inhibition Efficiency : At a concentration of , these conjugates can reduce mature miRNA levels by approximately , demonstrating their efficacy in inhibiting cell proliferation .
HIV-1 Inhibition
This compound has also shown promise in the development of inhibitors against HIV-1. Its derivatives have been evaluated for their ability to inhibit viral replication effectively.
- Potency : Certain derivatives exhibit potent inhibitory activity against HIV-1 replication in MT4 cells with minimal cytotoxicity at nanomolar concentrations.
- Mechanism : Some compounds have been tested against reverse transcriptase enzymes that possess mutations associated with resistance to non-nucleoside reverse transcriptase inhibitors, highlighting their potential as effective therapeutic agents .
Study on Anticancer Activity
A study focused on the application of this compound in targeting miR-27a illustrated its potential as a therapeutic agent. The study involved:
- Methodology : Synthesis of conjugates and subsequent testing for binding affinity and inhibition of miRNA levels.
- Results : Conjugates demonstrated significant binding and inhibition, suggesting a viable approach for cancer therapeutics.
Study on HIV Inhibition
Another research effort investigated the use of this compound derivatives against HIV. Key findings included:
- Experimental Setup : Testing various derivatives for antiviral activity.
- Outcomes : Several compounds displayed strong inhibitory effects on HIV replication with low toxicity, indicating their potential utility in clinical settings .
Summary of Findings
The biological activities of this compound are summarized in the following table:
Biological Activity | Mechanism | Efficacy |
---|---|---|
Anticancer | Targets oncogenic miR-27a | Reduces miRNA levels by ~65% at 5 µM |
HIV Inhibition | Inhibits viral replication | Potent activity with minimal cytotoxicity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-nitroaniline, and how can isomers be separated?
this compound is synthesized via two primary routes:
- Route 1 : Nitration of 3-chloroaniline followed by acetylation, nitration, and hydrolysis. This method often yields a mixture of isomers (e.g., this compound and 3-chloro-4-nitroaniline), which are separated via chloroform extraction and ethanol recrystallization .
- Route 2 : Direct nitration of p-chloroaniline, though this method may require careful control of reaction conditions to minimize byproducts .
Key methodological step : Recrystallization from ethanol is critical to isolate the active non-centrosymmetric polymorph required for nonlinear optical applications .
Q. How is the crystal structure of this compound determined, and what space group does it adopt?
Single-crystal X-ray diffraction (XRD) with Mo Kα radiation is used to resolve its structure. The active polymorph crystallizes in the non-centrosymmetric space group Pna2₁ , confirmed via refinement using software like SHELX . This asymmetric configuration is essential for second harmonic generation (SHG) activity.
Q. What are the key physical and spectroscopic properties of this compound?
- Melting point : 125–129°C (decomposition) .
- Solubility : Insoluble in water; soluble in ethanol, chloroform, and hot toluene .
- Spectroscopic data : Characterized by IR (N–H and NO₂ stretches), UV-Vis (absorption ~400–500 nm), and ¹H NMR (aromatic proton signals at δ 6.5–8.0 ppm) .
Advanced Research Questions
Q. How does this compound perform in second harmonic generation (SHG), and what experimental setups are used to measure efficiency?
- SHG efficiency : this compound exhibits an SHG efficiency 20× higher than urea under 1064 nm Nd-YAG laser irradiation. This is attributed to its non-centrosymmetric crystal packing and electron donor-acceptor (NH₂–NO₂) alignment .
- Methodology :
Q. What ferroelastic properties does this compound exhibit, and how are they characterized?
- Ferroelasticity : The compound demonstrates 115.9% reversible strain and 216 kJ·m⁻³ energy dissipation due to twinning-induced molecular reorientation.
- Measurement : Cyclic stress-strain tests coupled with single-crystal XRD reveal lattice correspondence at twin boundaries. Polarized light microscopy visualizes domain switching under mechanical stress .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a precursor for DNA alkylating agents (e.g., 3-amino-6-chloro-1,2,4-benzotriazine 1-oxide). Method : React with cyanamide at 100°C, followed by HCl addition to induce cyclization. Caution is required due to exothermic side reactions .
Q. What isotopic labeling methods are available for tracing this compound in biological studies?
- ¹⁴C-labeled synthesis : Radiolabeled [ring-¹⁴C(U)]-5-chloro-2-nitroaniline (50–60 mCi/mmol) is prepared via nitration of labeled precursors. Applications include metabolic tracing and degradation studies using liquid scintillation counting or LC-MS .
Q. Contradictions & Notes
- Synthesis routes : (Ashford’s Dictionary) cites p-chloroaniline as a precursor, while uses 3-chloroaniline. These routes yield different isomer ratios, necessitating separation .
- Commercial sources : While suppliers like Aldrich provide the compound, the "active" SHG form requires recrystallization, as commercial batches often lack the correct polymorph .
Properties
IUPAC Name |
5-chloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXYZBQDNFULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167604 | |
Record name | 5-Chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-61-6 | |
Record name | 5-Chloro-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1635-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Chloro-2-nitroaniline | |
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Record name | 5-Chloro-2-nitroaniline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866 | |
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Record name | 5-Chloro-2-nitroaniline | |
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Record name | 5-chloro-2-nitroaniline | |
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Record name | 5-CHLORO-2-NITROANILINE | |
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Retrosynthesis Analysis
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